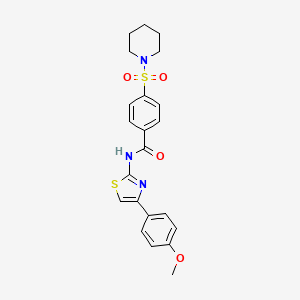

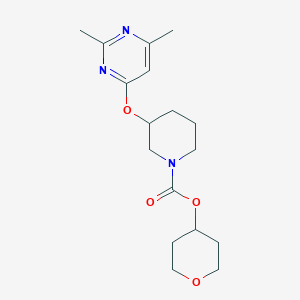

![molecular formula C19H28N2O2 B2732847 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 7-(phenylMethyl)-, 1,1-diMethylethyl ester CAS No. 1177266-41-9](/img/structure/B2732847.png)

2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 7-(phenylMethyl)-, 1,1-diMethylethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 7-(phenylMethyl)-, 1,1-diMethylethyl ester” is a chemical with the molecular formula C12H22N2O2 . It has a molecular weight of 226.32 . The compound is also known as (S)-2,7-二氮杂螺 [4.4]壬烷-2-羧酸叔丁酯 in Chinese .

Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclic system, which is a molecule containing two rings of which one atom is common . The InChI key for this compound is HPPARSNAMZJAPZ-UHFFFAOYSA-N .科学的研究の応用

Polytopal Equilibrium Studies

Studies on spiroarsoranes, compounds with structural similarities to diazaspiro compounds, have demonstrated the presence of polytopal Delta ↔ Lambda equilibrium in solution, investigated through HPLC and NMR studies. These findings are significant for understanding the dynamic behavior of spiro compounds in solution, providing insights into their stereochemical properties and potential applications in asymmetric synthesis and molecular recognition processes (Tapia-Benavides et al., 2010).

Orthogonal Linker for Solid-Phase Synthesis

Research into the use of 1,6-Dioxaspiro[4.4]nonane-2,7-dione as an orthogonal linker for solid-phase synthesis of base-sensitive oligonucleotides highlights the potential utility of diazaspiro derivatives in facilitating the synthesis and release of biologically relevant molecules. This application is particularly relevant for the development of novel nucleotide-based therapeutics and research tools (Leisvuori et al., 2008).

Protein Esterification

Optimized diazo scaffolds derived from diazaspiro compounds have been developed for the efficient esterification of protein carboxyl groups in aqueous solutions. Such scaffolds offer new avenues for protein modification, potentially enabling the development of protein-based therapeutics with enhanced stability and activity profiles (Mix & Raines, 2015).

Enzyme Inhibition Studies

Derivatives of diazaspiro compounds have been evaluated for their effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms as well as acetylcholinesterase enzymes. These findings suggest potential applications in the design of new drugs for treating conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders (Boztaş et al., 2019).

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis of spiroindolines, featuring the 2,7-diazaspiro[4.4]nonane structure, via a cascade enamine isomerization/spirocyclization/dearomatization succession, demonstrates the potential of diazaspiro derivatives in the synthesis of complex, biologically active alkaloids. This approach provides a valuable tool for the synthesis of structurally intricate natural products and pharmaceuticals (Pan et al., 2020).

特性

IUPAC Name |

tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-12-10-19(15-21)9-11-20(14-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDUJJSRLZDAIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CCN(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

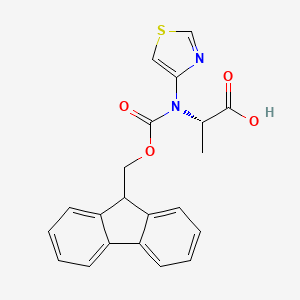

![6-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]pyridine-2-carboxylic acid](/img/structure/B2732765.png)

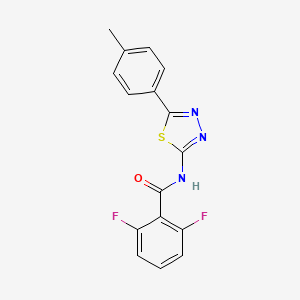

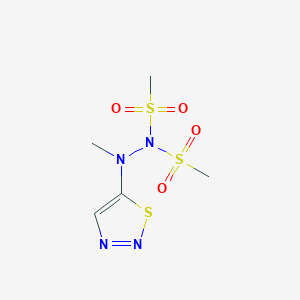

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2732767.png)

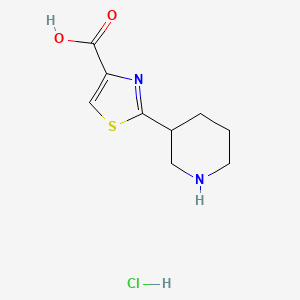

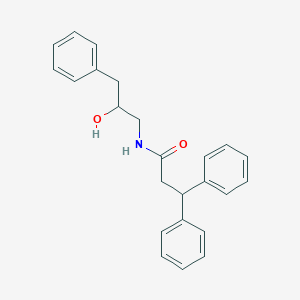

![6-Cyclopropyl-3-[2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2732772.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide](/img/structure/B2732781.png)

![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2732785.png)

![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate](/img/structure/B2732786.png)